

Avian Cathelicidins: A Technical Guide to their Immunomodulatory Functions

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Compound of Interest

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Introduction

Avian cathelicidins are a crucial component of the innate immune system in birds, representing a family of host defense peptides (HDPs) with potent antimicrobial and immunomodulatory properties.^{[1][2][3]} Beyond their direct killing of pathogens, these peptides play a sophisticated role in orchestrating the host's immune response, making them a subject of intense research for novel therapeutic applications in both veterinary and human medicine.^{[1][4][5]} This technical guide provides an in-depth exploration of the immunomodulatory functions of avian cathelicidins, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers and drug development professionals in this field.

Dual Immunomodulatory Roles of Avian Cathelicidins

Avian cathelicidins exhibit a remarkable duality in their immunomodulatory activities, capable of both enhancing and suppressing inflammatory responses depending on the context.^{[6][7]} This pleiotropic nature is central to their ability to effectively combat infection while preventing excessive, damaging inflammation.^{[4][5]}

Anti-inflammatory Functions

A primary immunomodulatory role of avian cathelicidins is the dampening of excessive inflammation, particularly that induced by bacterial endotoxins like lipopolysaccharide (LPS).[1][4][5] Several avian cathelicidins, including chicken CATH-2 and CATH-3, can directly bind to and neutralize LPS, thereby preventing its interaction with Toll-like receptor 4 (TLR4) and subsequent pro-inflammatory signaling cascades.[1][6] This leads to a significant reduction in the production of key pro-inflammatory cytokines.

Chicken CATH-1, -2, and -3 have been shown to inhibit the expression of IL-1 β , IL-6, and nitric oxide (NO) in both chicken peripheral blood mononuclear cells and murine RAW264.7 macrophages stimulated with LPS.[1] Furthermore, chicken CATH-B1 has demonstrated an anti-inflammatory profile by downregulating the expression of pro-inflammatory cytokines such as IFN- β , IL-1 β , IL-6, and IL-8 in primary chicken macrophages challenged with avian pathogenic E. coli (APEC).[8] Concurrently, CATH-B1 can enhance the expression of the anti-inflammatory cytokine IL-10.[8]

Pro-inflammatory and Chemoattractant Functions

In addition to their anti-inflammatory effects, avian cathelicidins can also act as pro-inflammatory mediators, a function crucial for recruiting immune cells to the site of infection.[1] They can directly act as chemoattractants for immune cells and also induce the expression of chemokines and their receptors. For instance, chicken CATH-1 can activate murine RAW264.7 macrophages to produce inflammatory mediators including IL-1 β and the chemokines CCL2 and CCL3.[1] Similarly, full-length chicken CATH-2 dose-dependently induces the transcription of chemokines CXCLi2 (IL-8), MCP-3, and CCLi4 (RANTES) in a chicken macrophage cell line (HD11).[9] This targeted recruitment of immune cells is a vital first step in mounting an effective defense against invading pathogens.

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative effects of various avian cathelicidins on cytokine and chemokine production as reported in the literature.

Table 1: Anti-inflammatory Effects of Avian Cathelicidins

Cathelicidin	Cell Type	Stimulant	Concentration of Cathelicidin	Observed Effect	Reference
Chicken CATH-2	Murine Peritoneal Macrophages	Avian Pathogenic E. coli (APEC)	2.5 μ M	Significantly reduced production of IL-1 β , IL-6, IL-1 α , and IL-12.	[10]
Chicken CATH-B1	Primary Chicken Macrophages	APEC	Not specified	Downregulated gene expression of IFN- β , IL-1 β , IL-6, and IL-8; Increased gene expression of IL-10.	[8]
Chicken CATH-1, -2, -3	Chicken PBMCs & RAW264.7 cells	LPS	Not specified	Inhibited expression of IL-1 β , IL-6, and nitric oxide production.	[1]
Pigeon Cl-CATH2	Pigeon Macrophages	LPS	5, 10, 20 μ g/ml	Inhibited INOS mRNA expression by 79%, 90%, and 95% respectively. At 4.85 μ M, suppressed INOS, TNF- α , IL-1 β , and IL-6 mRNA	[11]

				levels by 94.8%, 94.5%, 99.93%, and 99.98% respectively.	
Pigeon Cl-CATH2	Pigeon Macrophages	LPS	4.85 μM (20 μg/ml)	Inhibited protein levels of TNF-α, IL-1β, IL-6, and NO by 83.2%, 90%, 76%, and 66.05% respectively. Increased IL-10 protein levels by nearly 2-fold.	[11]
Truncated CATH-1(6-26)	HD11 cells	LPS (100 ng/ml)	20 μg/ml	Approximately 97% inhibition of LPS-induced nitric oxide production.	[12]

Table 2: Pro-inflammatory and Chemoattractant Effects of Avian Cathelicidins

Cathelicidin	Cell Type	Concentration	Observed Effect	Reference
Chicken CATH-1	RAW264.7 mouse macrophages	Not specified	Induced expression of IL-1 β , CCL2, and CCL3.	[1]
Chicken CATH-2	HD11 chicken macrophage cell line	Dose-dependent	Induced transcription of chemokines CXCLi2/IL-8, MCP-3, and CCLi4/RANTES.	[9]
Chicken CATH-2	Primary chicken hepatocyte-non-parenchymal cell co-culture	5 and 10 nmol/mL	Increased concentration of proinflammatory CXCLi2 and IFN- γ , and anti-inflammatory IL-10. Decreased macrophage colony stimulating factor (M-CSF).	[13]

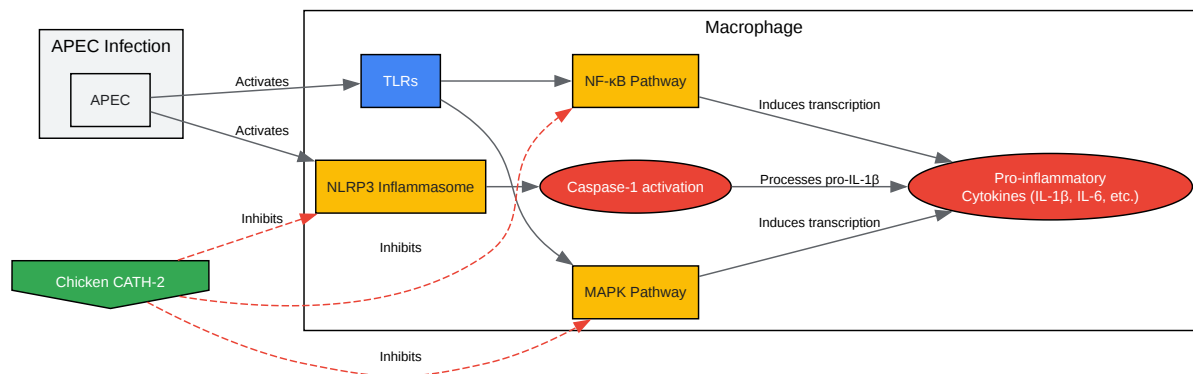
Key Signaling Pathways

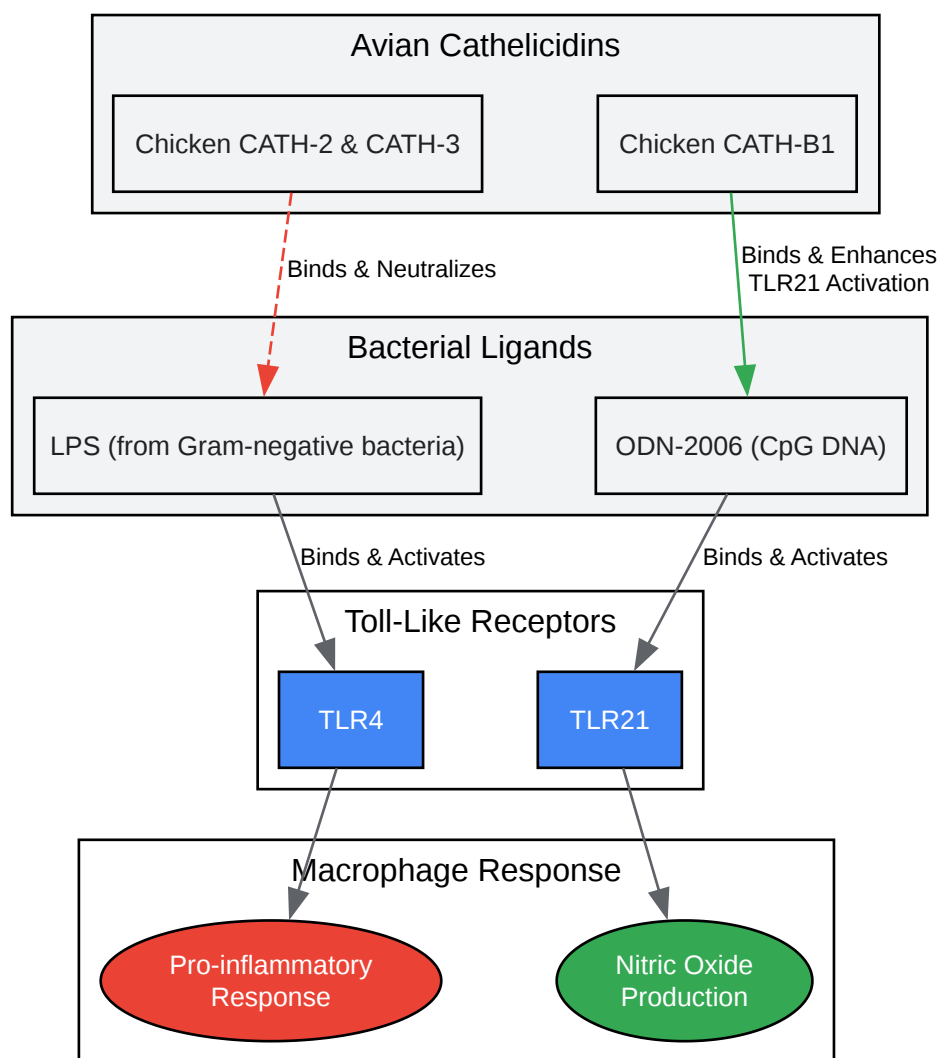
Avian cathelicidins exert their immunomodulatory effects by influencing several key intracellular signaling pathways. A prominent example is the modulation of the NF- κ B, MAPK, and NLRP3 inflammasome pathways.

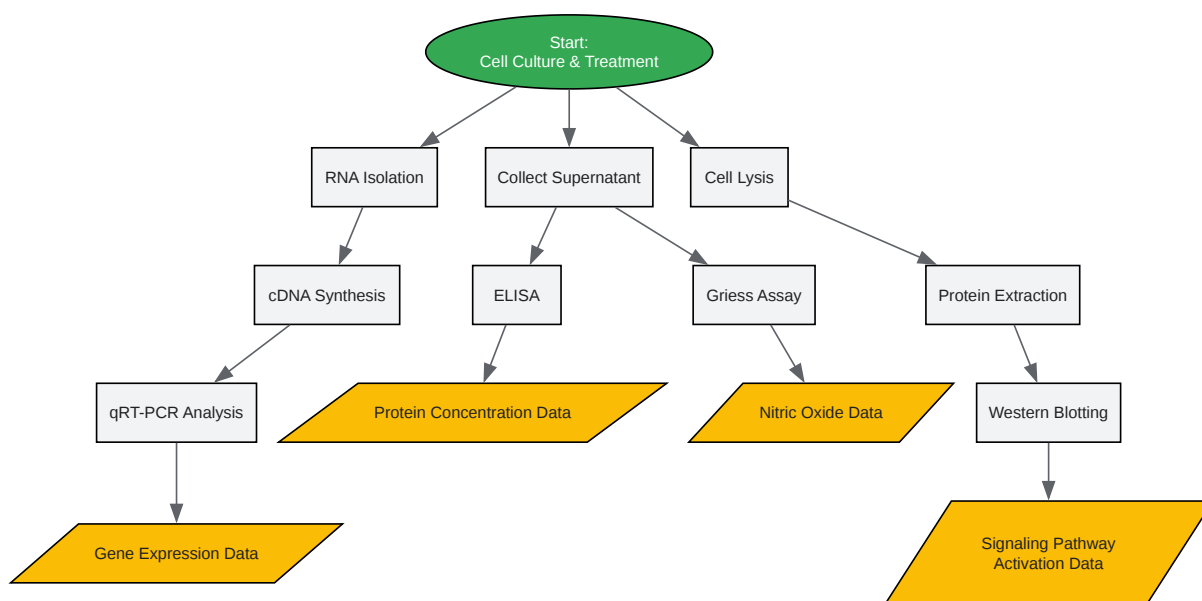
CATH-2-mediated Attenuation of APEC-induced Inflammation

Chicken CATH-2 has been shown to attenuate the inflammatory response induced by Avian Pathogenic E. coli (APEC) in macrophages.[10] This is achieved through the inhibition of the

NF- κ B and MAPK signaling pathways, which are central to the production of pro-inflammatory cytokines.[10] Furthermore, CATH-2 inhibits the activation of the NLRP3 inflammasome, a multiprotein complex responsible for the maturation and secretion of IL-1 β . [10]







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